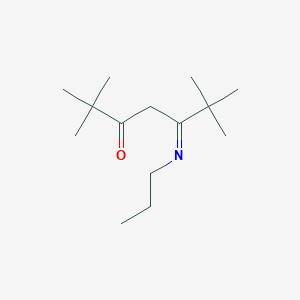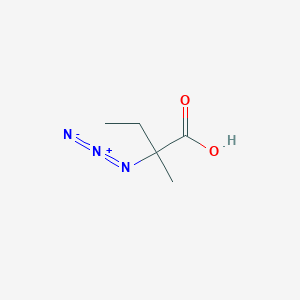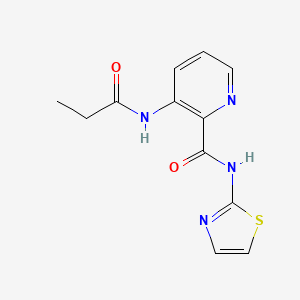![molecular formula C20H22 B12582654 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene CAS No. 201338-08-1](/img/structure/B12582654.png)
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene is an organic compound characterized by its unique structure, which includes a tert-butyl group and an ethenylphenyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with an appropriate ethenylphenyl derivative under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Industry: It can be used in the production of specialty chemicals, including those used in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene involves its interaction with molecular targets through various pathways. The tert-butyl group and ethenylphenyl moiety can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene include:
1-tert-Butyl-4-(2-ethoxyethoxy)benzene: This compound has an ethoxyethoxy group instead of an ethenylphenyl group, leading to different chemical properties and applications.
4-tert-Butylphenylacetylene:
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
201338-08-1 |
|---|---|
Molekularformel |
C20H22 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-tert-butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H22/c1-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(2,3)4/h5-15H,1H2,2-4H3 |
InChI-Schlüssel |
PESDBBZNDNEWBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


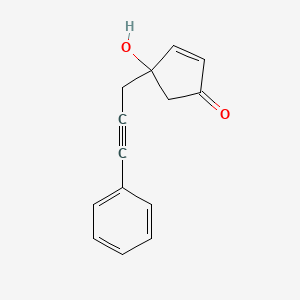
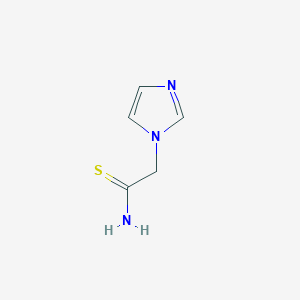

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)

![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
